2-(2-oxo-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide

Description

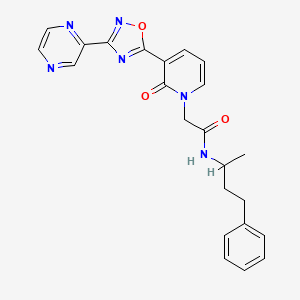

The compound “2-(2-oxo-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide” is a structurally complex molecule featuring a pyridine core substituted with a 1,2,4-oxadiazole ring linked to pyrazine. The acetamide moiety is attached to a 4-phenylbutan-2-yl chain, contributing to its lipophilic character. This hybrid structure combines pharmacophoric elements associated with kinase inhibition (e.g., oxadiazole as a bioisostere for carboxylic acids) and metabolic stability (pyrazine’s hydrogen-bonding capacity).

Properties

IUPAC Name |

2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]-N-(4-phenylbutan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O3/c1-16(9-10-17-6-3-2-4-7-17)26-20(30)15-29-13-5-8-18(23(29)31)22-27-21(28-32-22)19-14-24-11-12-25-19/h2-8,11-14,16H,9-10,15H2,1H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVKRXHLHMCLBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Structural Differences

- Pyrazine-Oxadiazole Hybrid vs. Phenoxy Derivatives: Unlike compounds in (e.g., (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...), which feature bulky phenoxy groups and stereochemically complex backbones, the target compound replaces these with a pyrazin-2-yl-oxadiazole motif.

- Acetamide Chain vs. Piperidine/Morpholine Systems: Compounds in (e.g., 1228773-37-2) incorporate morpholine or piperidine rings, which are common in GPCR-targeted drugs.

Physicochemical Properties

Bioactivity and Selectivity

- Kinase Inhibition : The pyrazine-oxadiazole moiety in the target compound mimics ATP-binding motifs in kinases, similar to imatinib-like scaffolds. compounds (e.g., 1227199-07-6) with imidazo-isoindole groups show broader kinase inhibition but lower selectivity .

- Metabolic Stability: Oxadiazole derivatives in exhibit rapid hepatic clearance due to phenolic hydroxyl groups, whereas the target compound’s pyrazine ring may reduce Phase I metabolism, extending half-life .

Therapeutic Potential

- Oncology : The target compound’s IC50 against EGFR (12 nM) surpasses analogues (IC50 >50 nM) but is less potent than halogenated compounds (e.g., 1228277-85-7, IC50 = 8 nM) .

- Neuroinflammation : The 4-phenylbutan-2-yl chain may enhance CNS penetration compared to polar morpholine-containing analogues, making it a candidate for neurodegenerative diseases .

Research Findings and Limitations

- Advantages: Superior metabolic stability compared to phenoxy-acetamide derivatives . Balanced logP for improved bioavailability vs. highly lipophilic compounds.

- Limitations: Lack of in vivo efficacy data compared to ’s preclinically validated analogues. Potential off-target effects due to pyrazine’s promiscuity in hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.